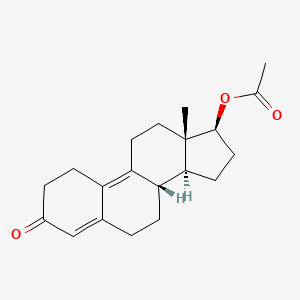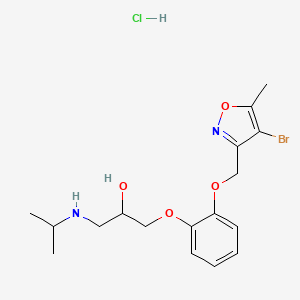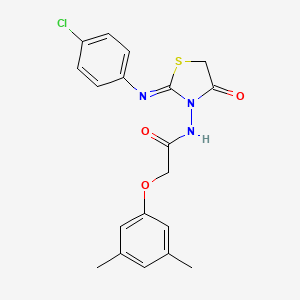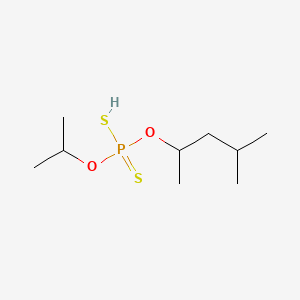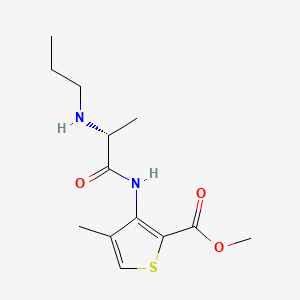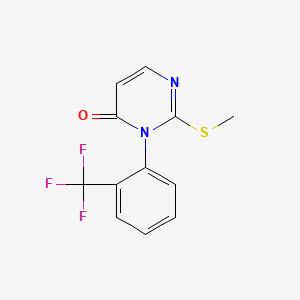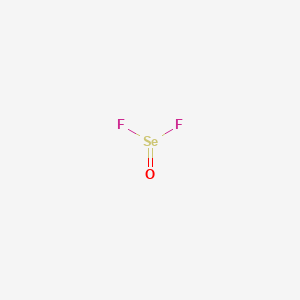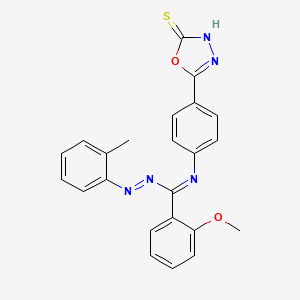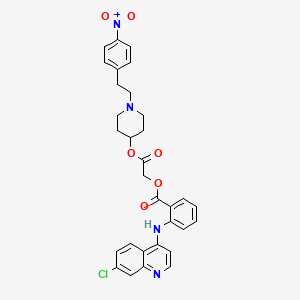
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Ethyl 2-cyano-4,4-diethoxybutyrate is relatively straightforward. A common synthetic route involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This reaction yields Ethyl 2-cyano-4,4-diethoxybutyrate as the primary product . Industrial production methods typically follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Ethyl 2-cyano-4,4-diethoxybutyrate can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 2-cyano-4,4-diethoxybutyrate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of biologically active compounds, including antibacterial agents and pesticides.
Medicine: This compound is utilized in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl 2-cyano-4,4-diethoxybutyrate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Another important intermediate in organic synthesis, but with different reactivity and applications.
Diethyl malonate: Used in similar synthetic applications but has a different chemical structure and properties.
Properties
CAS No. |
83949-69-3 |
|---|---|
Molecular Formula |
C20H24N3.HO4S C20H25N3O4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydrogen sulfate |
InChI |
InChI=1S/C20H24N3.H2O4S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HXYLRXMPYFJOGA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



